2-ethyl-6-[(4-methylphenyl)methyl]-5-{[(3-methylphenyl)methyl]sulfanyl}-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-7-one
Description
The compound 2-ethyl-6-[(4-methylphenyl)methyl]-5-{[(3-methylphenyl)methyl]sulfanyl}-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-7-one is a pyrazolo-pyrimidinone derivative characterized by a bicyclic heteroaromatic core. Its structure features:
- Substituents at positions 2 (ethyl), 6 (4-methylbenzyl), and 5 (3-methylbenzylsulfanyl), which modulate steric, electronic, and solubility properties.
Properties
IUPAC Name |
2-ethyl-6-[(4-methylphenyl)methyl]-5-[(3-methylphenyl)methylsulfanyl]pyrazolo[4,3-d]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4OS/c1-4-26-14-20-21(25-26)22(28)27(13-18-10-8-16(2)9-11-18)23(24-20)29-15-19-7-5-6-17(3)12-19/h5-12,14H,4,13,15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXCSITCJLPKUNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C2C(=N1)C(=O)N(C(=N2)SCC3=CC=CC(=C3)C)CC4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-6-[(4-methylphenyl)methyl]-5-{[(3-methylphenyl)methyl]sulfanyl}-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-7-one typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and pyrimidine intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include various alkylating agents, sulfur-containing compounds, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
2-ethyl-6-[(4-methylphenyl)methyl]-5-{[(3-methylphenyl)methyl]sulfanyl}-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-7-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using halogenating agents or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers.
Scientific Research Applications
2-ethyl-6-[(4-methylphenyl)methyl]-5-{[(3-methylphenyl)methyl]sulfanyl}-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-7-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-ethyl-6-[(4-methylphenyl)methyl]-5-{[(3-methylphenyl)methyl]sulfanyl}-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-7-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Core Structure and Substituent Analysis
The pyrazolo-pyrimidinone family exhibits diverse biological activities depending on substitution patterns. Below is a comparative analysis with structurally related compounds:
Key Observations
Core Flexibility vs. Rigidity: Pyrazolo[4,3-d]pyrimidinones (target compound) offer a planar, rigid scaffold ideal for enzyme active-site interactions, whereas pyrano-fused analogs (e.g., Compound 6) introduce conformational constraints .
Substituent Impact: Sulfanyl vs. Sulfonyl: The target compound’s 3-methylbenzylsulfanyl group may confer better oxidative stability compared to sulfonyl-containing analogs (e.g., CAS 1982951-03-0) . Aryl vs. Alkyl Groups: Ethyl and benzyl substituents (target compound) increase hydrophobicity, likely improving membrane permeability but reducing aqueous solubility versus methoxy or amino-substituted derivatives .
Predicted Physicochemical Properties: The target compound’s molecular weight (~454 g/mol) and logP (estimated >4) suggest moderate bioavailability, aligning with trends in pyrazolo-pyrimidinones . In contrast, MK74’s trifluoromethyl groups lower pKa (increasing acidity), enhancing solubility in polar solvents .
Research Findings and Gaps
- Synthetic Routes: The target compound’s synthesis likely parallels methods for analogous pyrazolo-pyrimidinones, such as cyclocondensation of hydrazines with β-keto esters (see ) .
Biological Activity
The compound 2-ethyl-6-[(4-methylphenyl)methyl]-5-{[(3-methylphenyl)methyl]sulfanyl}-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-7-one is a derivative of pyrazolo[4,3-d]pyrimidine, a class of compounds known for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Structure and Synthesis
The structure of the compound features a pyrazolo[4,3-d]pyrimidine core with various substituents that enhance its biological activity. The synthesis typically involves multi-step organic reactions that allow for the introduction of functional groups at specific positions on the pyrazole and pyrimidine rings.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazolo[4,3-d]pyrimidine derivatives. For instance, compounds within this class have shown significant cytotoxicity against various cancer cell lines:
| Compound | Cell Line | IC50 (nM) | Mechanism of Action |
|---|---|---|---|
| 14 | MCF-7 | 45 | CDK2 inhibition |
| 15 | HCT-116 | 6 | Apoptosis induction |
| 6 | HepG2 | 48 | Cell cycle arrest at G1 phase |
These findings indicate that modifications to the pyrazolo[4,3-d]pyrimidine scaffold can lead to enhanced anticancer activity through mechanisms such as CDK inhibition and apoptosis induction .
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit specific enzymes involved in cancer progression. Notably, it has been identified as a potent inhibitor of coagulation factor Xa and cyclin-dependent kinases (CDKs), which are critical in cell cycle regulation:
- Factor Xa Inhibition : The compound exhibits selectivity towards factor Xa with reported Ki values in the low micromolar range. This suggests potential use in anticoagulant therapies .
- CDK Inhibition : The IC50 values for CDK2 inhibition have been reported as low as 45 nM, indicating strong activity against this target .
The biological activity of this compound is attributed to its ability to interact with key molecular targets involved in cell proliferation and survival. The following mechanisms have been proposed:
- Inhibition of Kinase Activity : By mimicking ATP binding sites, the compound can effectively inhibit kinase activities essential for cancer cell growth.
- Induction of Apoptosis : Studies have shown that treatment with this compound leads to increased levels of apoptotic markers in cancer cells, suggesting that it triggers programmed cell death pathways.
- Cell Cycle Arrest : Evidence indicates that the compound causes cell cycle arrest in the G1 phase, preventing further progression and proliferation of cancer cells .
Case Studies
Several case studies have documented the efficacy of pyrazolo[4,3-d]pyrimidine derivatives in preclinical settings:
- Study on MCF-7 Cells : A recent study demonstrated that a derivative exhibited an IC50 value of 45 nM against MCF-7 breast cancer cells, significantly outperforming conventional chemotherapeutics like doxorubicin .
- Combination Therapy : Another investigation explored the effects of combining this compound with existing anticancer agents. The results showed enhanced efficacy and reduced side effects compared to monotherapy approaches.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
